molecular formula C14H18ClNO B8682276 4-Chloromethyl-N-cyclohexylbenzamide CAS No. 864265-14-5

4-Chloromethyl-N-cyclohexylbenzamide

Cat. No. B8682276
CAS RN: 864265-14-5
M. Wt: 251.75 g/mol
InChI Key: WCBIJCLTFJYKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloromethyl-N-cyclohexylbenzamide is an organic compound with the molecular formula C13H16ClNO . It has a molecular weight of 237.732 Da . It is also known by other names such as 4-Chloro-N-cyclohexylbenzamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group substituted with a chloromethyl group and a cyclohexyl group .

Mechanism of Action

While the specific mechanism of action for 4-Chloromethyl-N-cyclohexylbenzamide is not available, one of the papers suggests that a similar compound, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide, exhibited potent antiproliferative activity against several carcinoma cell lines .

Safety and Hazards

While specific safety and hazard information for 4-Chloromethyl-N-cyclohexylbenzamide is not available, it’s generally recommended to handle such compounds with appropriate personal protective equipment, including gloves and eye protection, and to avoid inhalation or contact with skin .

properties

CAS RN

864265-14-5

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

4-(chloromethyl)-N-cyclohexylbenzamide

InChI

InChI=1S/C14H18ClNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17)

InChI Key

WCBIJCLTFJYKKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-chloromethylbenzoyl chloride (1.03 g, 5.47 mmol) in DCM (20 mL) at 0° C., add with stirring triethylamine (0.839 mL, 6.02 mmol) followed by cyclohexylamine (0.688 mL, 6.02 mmol), and continue stirring for 15 min. Dilute the reaction mixture with aqueous 1M hydrochloric acid, extract three times with EtOAc, wash with water and saturated aqueous NaHCO3. Dry the combined organic extracts over anhydrous Na2SO4 and concentrate in vacuo to give the title compound as a white solid (1.31 g, 95%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.839 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.688 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.